![molecular formula C7H5BrN2 B105606 4-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-06-2](/img/structure/B105606.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These compounds are synthesized using various methods, starting from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring, with a bromine atom attached to the 4-position . The exact mass of the molecule is 195.96361 g/mol .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against various targets. For instance, they have shown inhibitory activity against FGFR1, 2, and 3 . They also show activity against resistant strains of E. coli .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 197.03 g/mol, a topological polar surface area of 28.7 Ų, and zero rotatable bonds .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
4-Bromo-7-azaindole serves as a valuable building block in the synthesis of various biologically active molecules and finds applications in medicinal chemistry and drug discovery research . It has potential as an anticancer and antimicrobial agent .
Synthesis of Substituted Azaindole Products
This compound is crucial for the synthesis of substituted azaindole products, which have diverse biological activities . Azaindoles are organic compounds known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties .
Synthesis of Tyrosine Kinase Inhibitors
4-Bromo-7-azaindole is used as a chemical reagent in the synthesis of tyrosine kinase inhibitors . Tyrosine kinase inhibitors are a class of drugs that target specific enzymes involved in cell growth and division, and are commonly used in the treatment of cancer .
Applications in Materials Science
This compound has applications in materials science . It has been used as a building block in the synthesis of organic semiconductors, which are important components in the development of electronic devices such as solar cells and transistors .
Applications in Organic Electronics
4-Bromo-7-azaindole also finds applications in organic electronics . It is used in the synthesis of organic semiconductors, which are key components in various electronic devices .
Potent Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-7-azaindole, have shown potent activities against FGFR1, 2, and 3 . These inhibitors have potential applications in cancer therapy .
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives, which have significant biological activities, can be synthesized using 4-Bromo-7-azaindole .
Potential Anticancer Agent
4-Bromo-7-azaindole has been investigated for its potential as an anticancer agent . It has shown promising results in inhibiting the growth of cancer cells .
Mécanisme D'action
Target of Action
4-Bromo-7-azaindole, also known as 4-bromo-1H-pyrrolo[2,3-b]pyridine or MFCD08272233, is primarily targeted towards Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that play a crucial role in various cellular processes, including cell cycle progression and circadian rhythm regulation .
Mode of Action
The compound interacts with its target, CK1, by inhibiting its activity . This inhibition occurs when 4-Bromo-7-azaindole binds to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of certain proteins .
Biochemical Pathways
The inhibition of CK1 by 4-Bromo-7-azaindole affects the circadian clock-associated genes and proteins. Specifically, it decreases the expression of four dawn- and morning-phased clock-associated genes: CIRCADIAN CLOCK-ASSOCIATED 1 (CCA1), LATE ELONGATED HYPOCOTYL (LHY), PSEUDO-RESPONSE REGULATOR 9 (PRR9), and PRR7 . Concurrently, it increases the amounts of PRR5 and TIMING OF CAB EXPRESSION 1 (TOC1) proteins, which are transcriptional repressors of CCA1, LHY, PRR9, and PRR7 .
Pharmacokinetics
They can modulate and finely tune target binding and ADME-tox properties .
Result of Action
The result of 4-Bromo-7-azaindole’s action is the lengthening of the circadian period of Arabidopsis thaliana . This is due to the accumulation of PRR5 and TOC1 proteins, which repress the expression of certain clock-associated genes .
Action Environment
The action, efficacy, and stability of 4-Bromo-7-azaindole can be influenced by environmental factors. For instance, the circadian clock, which the compound affects, remains relatively constant in spite of environmental fluctuations, such as temperature change . .
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHTYOQWQEBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624173 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
348640-06-2 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 4-Bromo-7-azaindole in palladium-catalyzed cross-coupling reactions?
A1: 4-Bromo-7-azaindole serves as a versatile substrate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. [] This compound readily reacts with various coupling partners, including amides, amines, amino acid esters, and phenols, under relatively mild conditions. [] This versatility makes it a valuable building block for synthesizing a diverse range of complex molecules, particularly those with potential biological activity.
Q2: Can you provide an example of a successful cross-coupling reaction using 4-Bromo-7-azaindole, highlighting the specific catalyst system and reaction conditions?
A2: Research demonstrates the successful C-N cross-coupling of 4-Bromo-7-azaindole with amides using a catalyst system comprising palladium(II) acetate (Pd(OAc)2) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd2(dba)3), Xantphos ligand, and cesium carbonate (Cs2CO3) as a base in dioxane solvent. [] This reaction proceeded efficiently, highlighting the effectiveness of this specific catalyst system and reaction conditions for C-N bond formation with 4-Bromo-7-azaindole.
Q3: Besides its use in cross-coupling reactions, has 4-Bromo-7-azaindole been explored as a building block for other types of compounds?
A3: Yes, 4-Bromo-7-azaindole has been used as a starting material for synthesizing platinum(II) oxalato complexes. [] These complexes incorporate 7-azaindole derivatives, including 4-Bromo-7-azaindole, as co-ligands. [] This research demonstrates the potential of using 4-Bromo-7-azaindole in coordination chemistry and developing metal-based complexes with potential biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
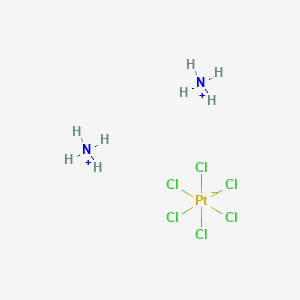

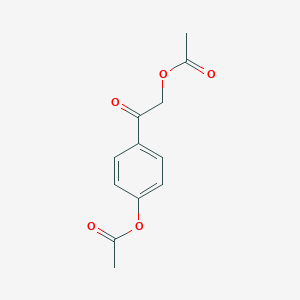

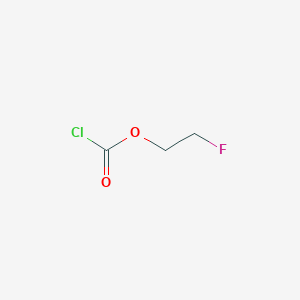
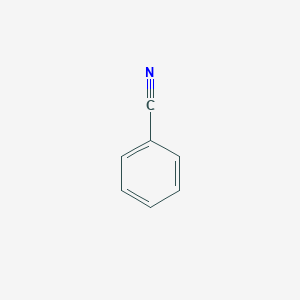
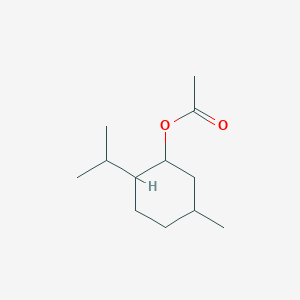

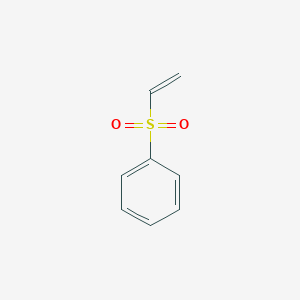


![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
